

Ortaxel: Key Chemical and Physical Properties

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Compound Focus: Ortaxel

CAS No.: 186348-23-2

Cat. No.: S548182

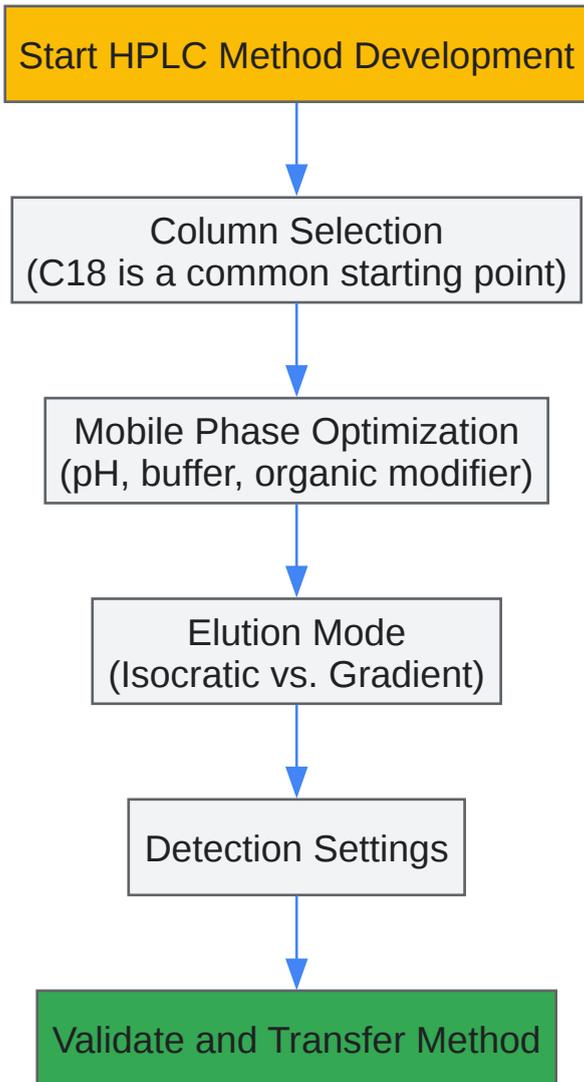
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The table below summarizes fundamental properties of **ortaxel** essential for any purification or analysis work.

Property	Value / Description
Molecular Formula	$C_{44}H_{57}NO_{17}$ [1]
Average Mass	871.930 g/mol [1]
CAS Registry Number	186348-23-2 [2]
Solubility	Soluble in DMSO [2]
Predicted Boiling Point	929.7 ± 65.0 °C [2]
Predicted Density	1.36 ± 0.1 g/cm ³ [2]
Predicted pKa	11.75 ± 0.46 [2]

A Framework for HPLC Method Development

Since a specific HPLC method for **ortataxel** purity is not published, you can develop one based on established reversed-phase chromatography principles. The following workflow outlines a logical approach for this process.



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Column Selection

- **Starting Point:** A **C18 column** is the most common choice for reversed-phase chromatography and should be your initial selection [3].
- **Beyond C18:** Not all C18 columns are identical. If the initial column does not provide sufficient selectivity or resolution, explore columns with different ligand chemistries (e.g., phenyl, polar-embedded) based on your analyte's chemistry [3].

- **Column Dimensions:** To speed up analysis, you can use columns with smaller particle sizes (e.g., sub-2 μm), shorter lengths, or superficially porous particles [3].

Mobile Phase Optimization

- **Composition:** The chemistry of the aqueous and organic portions (e.g., acetonitrile or methanol) can be manipulated to affect retention, selectivity, and resolution [3].
- **pH Control:** The pH of the mobile phase is a critical parameter. Optimizing pH can significantly alter the selectivity of the separation, especially for ionizable compounds [3].
- **Buffer Selection:** Choose an appropriate buffer to maintain the desired pH throughout the analysis. Proper buffer selection is also key for method robustness [3].

Elution Mode and Detection

- **Gradient vs. Isocratic:** For complex mixtures with components of varying polarity, a **gradient elution** (increasing organic solvent over time) is often more effective. For simpler mixtures, an **isocratic elution** (constant mobile phase) may suffice [3].
- **Detection:** Practical tips for detector settings (e.g., wavelength, acquisition rate) are important to capture high-quality data without excessive noise [3].

FAQs on Ortataxel and Purity

What is the clinical status of ortataxel? **Ortataxel** was investigated in Phase I clinical trials as an oral taxane for patients with solid tumors [4]. It has demonstrated activity in preclinical models of human breast and ovarian carcinoma, including some activity in paclitaxel-resistant tumors [4]. A novel derivative, **difluorovinyl-ortataxel (DFV-OTX)**, has shown promise in preclinical studies for effectively overcoming paclitaxel resistance in breast cancer cells [5].

What are the major challenges in developing HPLC methods for purity? Common challenges include achieving adequate resolution between the main compound and its impurities, ensuring method robustness, and managing issues like peak tailing or splitting. These can often be addressed through systematic optimization of the parameters outlined above, such as mobile phase pH, temperature, and gradient profile [3].

How can I improve the robustness of my HPLC method? Method robustness can be improved through careful mobile phase design (including buffer selection) and optimizing instrument parameters. A robust method will give consistent, reproducible chromatography even with minor, expected variations in conditions [3].

Troubleshooting Common Scenarios

- **Poor Resolution:** Adjust the mobile phase composition (try a different organic solvent or ratio) or pH. A gradient elution may be necessary. Also, consider using a column with different selectivity [3].
- **Peak Tailing:** This can be related to secondary interactions with the stationary phase. Trying a different column chemistry (e.g., a base-deactivated C18 for basic compounds) or optimizing the mobile phase pH can help [3].

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